(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid
Overview
Description
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure, which includes a fluorine atom, a morpholinosulfonyl group, and a boronic acid moiety, making it a versatile reagent in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and bioavailability due to its relatively stable and readily prepared nature .
Result of Action
The action of this compound results in the formation of carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds, including biologically active terphenyls .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The compound is also environmentally benign, contributing to its efficacy and stability .
Biochemical Analysis
Biochemical Properties
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor. For instance, it can inhibit proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors as potential therapeutic agents .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific signaling pathways by targeting key enzymes, leading to altered gene expression and metabolic changes. These effects are essential for understanding cellular responses to external stimuli and developing new therapeutic strategies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and off-target interactions. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence metabolite levels by inhibiting key enzymes in metabolic pathways, leading to altered metabolic states. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Studying the subcellular localization is crucial for understanding the compound’s mode of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is carried out under mild conditions, often using palladium catalysts and base in an aqueous or organic solvent. The general reaction scheme involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom and morpholinosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its boronic acid moiety, which can interact with active sites of enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Another boronic acid derivative used in similar coupling reactions.
(4-Fluoro-3-methylphenyl)boronic acid: Shares the fluorine atom but differs in the substituent groups attached to the phenyl ring.
Uniqueness
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is unique due to its combination of a fluorine atom, morpholinosulfonyl group, and boronic acid moiety. This combination provides distinct reactivity and potential therapeutic applications that are not observed in other similar compounds.
Properties
IUPAC Name |
(4-fluoro-3-morpholin-4-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7,14-15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLKRRBTZFILPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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